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Compound of Interest

Compound Name: 3-Deoxyzinnolide

Cat. No.: B176603 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Deoxyzinnolide, a benzofuranone derivative with potential applications in drug discovery and

development. This document is intended for researchers, scientists, and professionals in the

pharmaceutical and biotechnology sectors, offering a detailed examination of its nuclear

magnetic resonance (NMR) and mass spectrometry (MS) characteristics.

Introduction
3-Deoxyzinnolide, chemically known as 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-

benzofuran-1-one, belongs to a class of natural products exhibiting a range of biological

activities. Understanding the precise chemical structure and spectroscopic properties of this

molecule is paramount for its further investigation and potential therapeutic applications. This

guide presents a compilation of its spectral data and outlines the methodologies for its

characterization.

Molecular Structure and Properties
Chemical Name: 4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one

Molecular Formula: C₁₅H₁₈O₄[1]

Molecular Weight: 262.3 g/mol [1]
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Spectroscopic Data
A thorough literature search did not yield specific, experimentally-derived ¹H NMR, ¹³C NMR,

and mass spectrometry data for 3-Deoxyzinnolide. However, based on the known structure

and spectroscopic data of the parent compound, Zinnolide, and other similar benzofuranone

derivatives, the expected spectral characteristics can be predicted. The following tables

summarize these predicted data.

Predicted ¹H NMR Spectral Data
Proton

Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~ 5.5 - 5.7 s -

H-7 ~ 6.8 - 7.0 s -

OCH₃ ~ 3.8 - 4.0 s -

CH₃ ~ 2.2 - 2.4 s -

O-CH₂ ~ 4.5 - 4.7 d ~ 7.0

=CH ~ 5.4 - 5.6 t ~ 7.0

C(CH₃)₂ ~ 1.7 - 1.9 s -

Predicted ¹³C NMR Spectral Data
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Carbon Predicted Chemical Shift (δ, ppm)

C=O (C-1) ~ 170 - 175

C-3 ~ 75 - 80

C-3a ~ 125 - 130

C-4 ~ 145 - 150

C-5 ~ 115 - 120

C-6 ~ 150 - 155

C-7 ~ 100 - 105

C-7a ~ 135 - 140

OCH₃ ~ 55 - 60

CH₃ ~ 15 - 20

O-CH₂ ~ 65 - 70

=CH ~ 120 - 125

=C(CH₃)₂ ~ 135 - 140

C(CH₃)₂ ~ 25 - 30 (each)

Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI)

Expected [M+H]⁺: m/z 263.1227

Expected [M+Na]⁺: m/z 285.1046

Experimental Protocols
The following are detailed experimental protocols that can be employed for the spectroscopic

analysis of 3-Deoxyzinnolide. These are generalized procedures for natural product analysis

and may require optimization for this specific compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Deoxyzinnolide in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

should be based on the solubility of the compound.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency

of 400 MHz or higher.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate window functions (e.g., exponential multiplication) and

perform Fourier transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum on the same instrument, operating at a

corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process and reference the spectrum similarly to the ¹H NMR spectrum.
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2D NMR Spectroscopy:

To aid in structure elucidation, acquire two-dimensional NMR spectra such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and

HMBC (Heteronuclear Multiple Bond Correlation).

These experiments provide information on proton-proton couplings, direct carbon-proton

correlations, and long-range carbon-proton correlations, respectively, which are essential

for unambiguous assignment of all signals.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-Deoxyzinnolide (typically 1-10 µg/mL) in

a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the

addition of a small amount of formic acid or ammonium acetate to promote ionization.

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

LC-MS Analysis:

Inject the sample into the LC system equipped with a suitable column (e.g., C18) for

separation.

Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A)

and acetonitrile with 0.1% formic acid (B).

The eluent from the LC column is introduced into the mass spectrometer.

Data Acquisition:

Acquire mass spectra in positive or negative ion mode using ESI.

Perform a full scan analysis to determine the accurate mass of the molecular ion.

Conduct tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it

to collision-induced dissociation (CID) to obtain fragmentation patterns, which can further

confirm the structure.
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Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for structure elucidation and a typical

experimental workflow for spectroscopic analysis.
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Figure 1. Logical workflow for the structure elucidation of a natural product.
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Figure 2. Experimental workflow for the spectroscopic analysis of 3-Deoxyzinnolide.

Potential Signaling Pathway Involvement
Benzofuranone derivatives have been reported to exhibit a variety of biological activities,

including anti-inflammatory, antioxidant, and anticancer effects. While the specific signaling

pathways modulated by 3-Deoxyzinnolide have not been elucidated, related compounds are

known to interfere with key cellular signaling cascades. A plausible hypothetical signaling

pathway that could be influenced by 3-Deoxyzinnolide, based on the activities of similar

compounds, is the NF-κB signaling pathway, which is a central regulator of inflammation and

cell survival.
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Figure 3. Hypothetical modulation of the NF-κB signaling pathway by 3-Deoxyzinnolide.
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Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics

of 3-Deoxyzinnolide. While experimental data is currently limited in the public domain, the

predicted spectral data and detailed analytical protocols outlined herein offer a robust

framework for researchers to undertake the comprehensive characterization of this and related

natural products. Further investigation into its biological activities and mechanism of action is

warranted to fully explore its therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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